molecular formula C12H17NO3 B2793817 N-Cbz-2-amino-1-butanol CAS No. 137160-74-8

N-Cbz-2-amino-1-butanol

Cat. No.: B2793817
CAS No.: 137160-74-8
M. Wt: 223.272
InChI Key: SBWYBQRWDXWJDV-UHFFFAOYSA-N
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Description

N-Cbz-2-amino-1-butanol is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.272. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

N-Cbz-2-amino-1-butanol is a crucial intermediate in pharmaceutical synthesis. For instance, a variant of this compound, (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, plays a significant role in synthesizing HIV protease inhibitors, demonstrating its utility in antiviral drug development (Zhang Guan-yong, 2006).

Enzymatic Esterification Processes

The compound is used in enzymatic esterification processes. In one study, secondary alcohols were converted to their corresponding esters using N-Cbz-L-amino acids, achieving yields up to 71%. This process, catalyzed by Aspergillus oryzae protease, highlights the compound's utility in organic synthesis (I. Shih et al., 1997).

Building Blocks for Sulfonopeptides

This compound serves as a building block for synthesizing sulfonopeptides, which are receptor ligands and enzyme inhibitors. This application is evident in the synthesis of various N-Cbz-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains, further demonstrating its versatility in peptide and pharmaceutical chemistry (Hassane Abdellaoui et al., 2017).

Catalyst in Chiral Synthesis

The compound is also utilized as a catalyst in the asymmetric synthesis of chiral intermediates. An example includes the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol, where this compound is used as a precursor in a multi-step process, showcasing its role in producing chiral molecules for various applications (Z. Yi, 2010).

Metabolic Engineering for Biofuel Production

Interestingly, this compound finds application in metabolic engineering, specifically in biofuel production. It is part of the synthetic pathway for 1-butanol, a promising renewable gasoline substitute. This application is particularly significant in the context of sustainable energy and biofuel research (G. Han et al., 2017).

Mechanism of Action

Target of Action

N-Cbz-2-amino-1-butanol, also known as benzyl 1-hydroxybutan-2-ylcarbamate , is primarily used as a protecting group in the synthesis of multifunctional targets . The compound’s primary targets are amino functions, particularly primary amines, which can accommodate two such groups .

Mode of Action

The compound interacts with its targets through a process known as Cbz protection . This involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . The Cbz protection mechanism is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine on the highly reactive chloroformate .

Biochemical Pathways

It is involved in the protection of amino functions, which often occur in the context of peptide synthesis . The compound is also used in the synthesis of butanol via 2-oxoglutarate .

Pharmacokinetics

The compound’s molecular weight is 22327 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The primary result of this compound’s action is the protection of amino functions, facilitating the synthesis of multifunctional targets . This protection allows for the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s protection mechanism is typically performed under Schotten-Baumann conditions (carbonate base) or with an organic base . The specific environmental conditions required for these reactions can impact the compound’s action.

Properties

IUPAC Name

benzyl N-(1-hydroxybutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYBQRWDXWJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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